molecular formula C16H16O3 B2528522 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde CAS No. 97400-62-9

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde

Cat. No.: B2528522
CAS No.: 97400-62-9
M. Wt: 256.301
InChI Key: HWDHJGQKOFEBAB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.301. The purity is usually 95%.
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Scientific Research Applications

Photochemistry and Chemical Synthesis

The photochemical behavior of 2-methylbenzaldehydes, including derivatives like 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde, has been explored for the synthesis of various organic compounds. The presence of specific substituents, such as methoxy groups, influences the photochemical conversion of these compounds into other useful intermediates, as investigated by Charlton and Koh (Charlton & Koh, 1988).

Unexpected Reactions in Synthetic Processes

Unforeseen reactions can occur during the synthesis involving similar compounds. For instance, the bromination of 3-hydroxybenzaldehyde yielded unexpected products, indicating the complex nature of reactions involving such derivatives (Otterlo et al., 2004). Such insights are crucial for researchers working with this compound and related compounds.

Applications in Drug Design and Anticancer Research

The synthesis and characterization of novel compounds, including those derived from this compound, have been explored for potential applications in drug design. Vanucci-Bacqué et al. (2014) described the synthesis of a phenolic diaryl ether that could serve as a scaffold for drug design (Vanucci-Bacqué et al., 2014). Similarly, compounds like benzyloxybenzaldehyde derivatives have been investigated for their anticancer activities against specific cell lines, highlighting their potential in medicinal chemistry (Lin et al., 2005).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemical compounds with care to avoid potential hazards .

Properties

IUPAC Name

4-methoxy-2-methyl-5-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-8-15(18-2)16(9-14(12)10-17)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHJGQKOFEBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A hexane solution (17 ml) of n-butyllithium was dropwise added to a tetrahydrofuran (190 ml) solution of 4-benzyloxy-2-bromo-5-methoxytoluene (7.83 g) at −78° C. over a period of 20 minutes, followed by stirring at the same temperature for 1 hour. A tetrahydrofuran (10 ml) solution of dimethylformamide (3.73 g) was dropwise added thereto at −78° C., followed by stirring at the same temperature for 1 hour. The temperature was gradually raised to room temperature, and stirring was further carried out for one night. The reaction solution was poured into an aqueous ammonium chloride solution (200 ml), and extraction with ethyl acetate (150 ml) was carried out twice. The ethyl acetate phase was washed with an aqueous sodium chloride solution (100 ml) twice and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain 3.14 g (yield 48%) of 5-benzyloxy-4-methoxy-2-methylbenzaldehyde (m.p. 107-109° C.), and its structure was confirmed by nuclear magnetic resonance spectrum.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzyloxy-2-bromo-5-methoxytoluene
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.73 g
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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